molecular formula C13H19NO2S B1426839 N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide CAS No. 1378670-93-9

N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide

Cat. No. B1426839
CAS RN: 1378670-93-9
M. Wt: 253.36 g/mol
InChI Key: ZYEXXMXWMVCYJT-UHFFFAOYSA-N
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Description

“N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide” is a chemical compound with the CAS Number: 1378670-93-9 . It is also commonly referred to as EPEA. The molecular formula of this compound is C13H19NO2S .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO2S/c1-4-14(3)13(16)9-17-12-7-5-11(6-8-12)10(2)15/h5-8,10,15H,4,9H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

The molecular weight of “N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide” is approximately 253.37 . It is an oil at room temperature . The compound should be stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques : Research demonstrates various synthesis techniques for creating derivatives of sulfanyl acetamides, including hydrolytic transformations and microwave irradiation to yield aminoacetic acids in good yields, showcasing the adaptability of similar compounds in chemical synthesis (Rudyakova et al., 2006).
  • Antimicrobial and Hemolytic Agents : N-substituted derivatives of similar structures have been synthesized and tested for antimicrobial and hemolytic activity, indicating their potential in developing new antimicrobial agents with variable activities against microbial species (Rehman et al., 2016).
  • Ring Opening Reactions : Studies on carbapenem-derived esters reveal that ethylamine and ethanolamine can lead to ring opening by C7–N bond cleavage, indicating a method for synthesizing enantiomerically pure pyrrolidine derivatives, which could have implications in pharmaceutical synthesis (Valiullina et al., 2020).

Biological Activities and Applications

  • Antiprotozoal Activity : Research into novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrates strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with better activity than metronidazole, suggesting potential for treating parasitic infections (Pérez‐Villanueva et al., 2013).
  • Antiproliferative Agents : A series of derivatives synthesized for their antiproliferative activity against various cancer cell lines demonstrates the potential of sulfanyl acetamide derivatives in cancer treatment, with some compounds showing potent activity comparable to standard treatments (Pawar et al., 2018).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

N-ethyl-2-[4-(1-hydroxyethyl)phenyl]sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-4-14(3)13(16)9-17-12-7-5-11(6-8-12)10(2)15/h5-8,10,15H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEXXMXWMVCYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)CSC1=CC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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